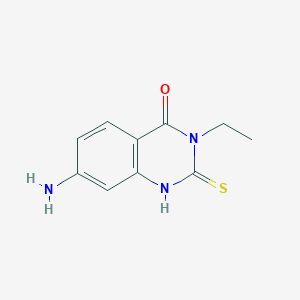amine](/img/structure/B13295664.png)
[2-(Diethylamino)ethyl](1H-imidazol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethylamine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Preparation Methods
The synthesis of 2-(Diethylamino)ethylamine can be achieved through various synthetic routes. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
2-(Diethylamino)ethylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazole ring or the diethylaminoethyl group .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antibacterial, antiviral, and antifungal properties . In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities . Industrially, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The diethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
2-(Diethylamino)ethylamine can be compared with other imidazole-containing compounds, such as clemizole, etonitazene, and omeprazole . While these compounds share the imidazole ring, they differ in their additional functional groups and overall structure, leading to unique properties and applications. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The unique combination of the imidazole ring and the diethylaminoethyl group in 2-(Diethylamino)ethylamine gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N',N'-diethyl-N-(1H-imidazol-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H20N4/c1-3-14(4-2)8-7-11-9-10-12-5-6-13-10/h5-6,11H,3-4,7-9H2,1-2H3,(H,12,13) |
InChI Key |
ONLSCUBHFXMYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Furan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13295588.png)
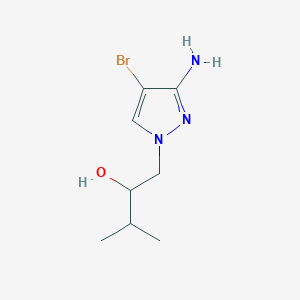
![6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B13295601.png)
![N,N-dimethyl-2-[(2-methylcyclopentyl)amino]acetamide](/img/structure/B13295603.png)
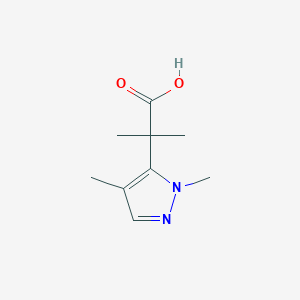

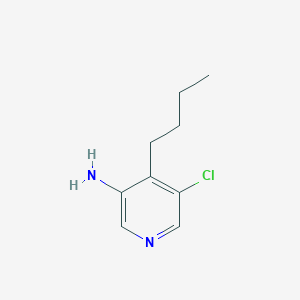
![3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13295618.png)
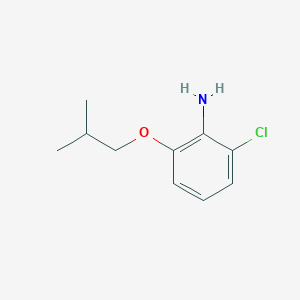
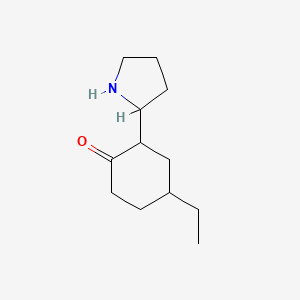
amine](/img/structure/B13295642.png)
![benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13295647.png)

